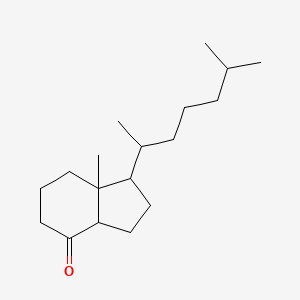

(1R,3aR,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one

Cat. No. B8329826

M. Wt: 264.4 g/mol

InChI Key: ATMUYWZMPLKPEJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05258559

Procedure details

[1R-(1β(R*),3aα,7aβ)] octahydro-1-(1,5-dimethylhexyl)-7a-methyl-4H-inden-4-ol (2.66 g, 0.01 mol) (prepared as described in Inhoffen et al., F. Chem. Ber. 1957, 90.664), sodium metaperiodate (7.48 g), ruthenium (III) chloride hydrate (0.207 g, 10 mol %), carbon tetrachloride (40 ml), acetonitrile (40 ml) and pH 7.0 buffer (monobasic potassium phosphate-sodium hydroxide, 0.05M in water) (52 ml) were stirred vigorously by mechanical stirring for 68 hours at 45° C. After this period, 30 ml water was added and this was extracted with methylene chloride (2×40 ml). The extracts were combined, dried over magnesium sulfate and evaporated. Flash chromatography (hexanes -EtOAc=20:1, later 4:1) afforded 0.73 g (26%) of [1R-(1β(R*), 3aα, 7aβ)]octahydro-1-(1,5-dimethylhexyl)-7a-methyl-4H-inden-4-one, the compound of formula III, and 1.15 g (41%) of [1R-(1β(R*), 3aα, 4β, 7aβ)]octahydro-1-(5-hydroxy-1,5-dimethylhexyl)-7a-methyl-4H-inden-4-one, the compound of formula I, as a pale yellow oil which solidifies upon standing in the freezer.

Name

octahydro-1-(1,5-dimethylhexyl)-7a-methyl-4H-inden-4-ol

Quantity

2.66 g

Type

reactant

Reaction Step One

Name

potassium phosphate sodium hydroxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]([CH:9]1[C:17]2([CH3:18])[CH:12]([CH:13]([OH:19])[CH2:14][CH2:15][CH2:16]2)[CH2:11][CH2:10]1)[CH2:3][CH2:4][CH2:5][CH:6]([CH3:8])[CH3:7].I([O-])(=O)(=O)=O.[Na+].C(Cl)(Cl)(Cl)Cl.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[OH-].[Na+]>O.O.[Ru](Cl)(Cl)Cl.C(#N)C>[CH3:1][CH:2]([CH:9]1[C:17]2([CH3:18])[CH:12]([C:13](=[O:19])[CH2:14][CH2:15][CH2:16]2)[CH2:11][CH2:10]1)[CH2:3][CH2:4][CH2:5][CH:6]([CH3:7])[CH3:8] |f:1.2,4.5.6.7.8.9,11.12|

|

Inputs

Step One

|

Name

|

octahydro-1-(1,5-dimethylhexyl)-7a-methyl-4H-inden-4-ol

|

|

Quantity

|

2.66 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(CCCC(C)C)C1CCC2C(CCCC12C)O

|

|

Name

|

|

|

Quantity

|

7.48 g

|

|

Type

|

reactant

|

|

Smiles

|

I(=O)(=O)(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

|

Name

|

potassium phosphate sodium hydroxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[K+].[K+].[K+].[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0.207 g

|

|

Type

|

catalyst

|

|

Smiles

|

O.[Ru](Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

45 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by mechanical stirring for 68 hours at 45° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

After this period

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

this was extracted with methylene chloride (2×40 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

Outcomes

Product

Details

Reaction Time |

68 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(CCCC(C)C)C1CCC2C(CCCC12C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05258559

Procedure details

[1R-(1β(R*),3aα,7aβ)] octahydro-1-(1,5-dimethylhexyl)-7a-methyl-4H-inden-4-ol (2.66 g, 0.01 mol) (prepared as described in Inhoffen et al., F. Chem. Ber. 1957, 90.664), sodium metaperiodate (7.48 g), ruthenium (III) chloride hydrate (0.207 g, 10 mol %), carbon tetrachloride (40 ml), acetonitrile (40 ml) and pH 7.0 buffer (monobasic potassium phosphate-sodium hydroxide, 0.05M in water) (52 ml) were stirred vigorously by mechanical stirring for 68 hours at 45° C. After this period, 30 ml water was added and this was extracted with methylene chloride (2×40 ml). The extracts were combined, dried over magnesium sulfate and evaporated. Flash chromatography (hexanes -EtOAc=20:1, later 4:1) afforded 0.73 g (26%) of [1R-(1β(R*), 3aα, 7aβ)]octahydro-1-(1,5-dimethylhexyl)-7a-methyl-4H-inden-4-one, the compound of formula III, and 1.15 g (41%) of [1R-(1β(R*), 3aα, 4β, 7aβ)]octahydro-1-(5-hydroxy-1,5-dimethylhexyl)-7a-methyl-4H-inden-4-one, the compound of formula I, as a pale yellow oil which solidifies upon standing in the freezer.

Name

octahydro-1-(1,5-dimethylhexyl)-7a-methyl-4H-inden-4-ol

Quantity

2.66 g

Type

reactant

Reaction Step One

Name

potassium phosphate sodium hydroxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]([CH:9]1[C:17]2([CH3:18])[CH:12]([CH:13]([OH:19])[CH2:14][CH2:15][CH2:16]2)[CH2:11][CH2:10]1)[CH2:3][CH2:4][CH2:5][CH:6]([CH3:8])[CH3:7].I([O-])(=O)(=O)=O.[Na+].C(Cl)(Cl)(Cl)Cl.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[OH-].[Na+]>O.O.[Ru](Cl)(Cl)Cl.C(#N)C>[CH3:1][CH:2]([CH:9]1[C:17]2([CH3:18])[CH:12]([C:13](=[O:19])[CH2:14][CH2:15][CH2:16]2)[CH2:11][CH2:10]1)[CH2:3][CH2:4][CH2:5][CH:6]([CH3:7])[CH3:8] |f:1.2,4.5.6.7.8.9,11.12|

|

Inputs

Step One

|

Name

|

octahydro-1-(1,5-dimethylhexyl)-7a-methyl-4H-inden-4-ol

|

|

Quantity

|

2.66 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(CCCC(C)C)C1CCC2C(CCCC12C)O

|

|

Name

|

|

|

Quantity

|

7.48 g

|

|

Type

|

reactant

|

|

Smiles

|

I(=O)(=O)(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

|

Name

|

potassium phosphate sodium hydroxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[K+].[K+].[K+].[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0.207 g

|

|

Type

|

catalyst

|

|

Smiles

|

O.[Ru](Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

45 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by mechanical stirring for 68 hours at 45° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

After this period

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

this was extracted with methylene chloride (2×40 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

Outcomes

Product

Details

Reaction Time |

68 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(CCCC(C)C)C1CCC2C(CCCC12C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |